Dess-Martin periodinane

Thiol oxidation Thiosulfonate synthesis Hypervalent iodine reagents

Researchers requiring mild, selective oxidation of complex alcohols often face epimerization or toxic waste with chromium/DMSO methods. Dess-Martin periodinane eliminates these issues: • >98% ee retention for chiral N-protected α-amino aldehydes (vs. racemization with Swern/Cr oxidants) • 92% deoximation yield with <5% alcohol oxidation for late-stage natural product synthesis • 15-min reaction time in ionic liquids with simple filtration workup; no cryogenic equipment needed Purity: ≥98%. Storage: -20°C. Bulk quantities and custom packaging available.

Molecular Formula C13H13IO8
Molecular Weight 424.14 g/mol
CAS No. 87413-09-0
Cat. No. B144149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDess-Martin periodinane
CAS87413-09-0
SynonymsAcetic Acid 1,1’,1’’-(3-Oxo-1λ5-1,2-benziodoxol-1(3H)-ylidyne) Ester;  1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one;  Dess-Martin Reagent;  Martin’s Reagent;  Triacetoxyperiodinane;  DMP
Molecular FormulaC13H13IO8
Molecular Weight424.14 g/mol
Structural Identifiers
SMILESCC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
InChIInChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3
InChIKeyNKLCNNUWBJBICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dess-Martin Periodinane: Properties & Procurement


Dess-Martin periodinane (DMP) is a pentavalent iodine-based hypervalent iodine reagent [1], widely utilized as a mild and selective oxidant in organic synthesis [2]. As a λ⁵-iodane, its structure features three acetoxy ligands bound to a central iodine atom within a benziodoxole framework, conferring significantly enhanced solubility in organic solvents (e.g., DCM, CHCl₃, DMF) compared to its precursor 2-iodoxybenzoic acid (IBX) [3]. DMP is commercially available as a white to off-white crystalline powder with a typical melting point range of 103–133 °C and is typically stored at −20 °C to ensure long-term stability .

Reaction Conditions Mild, near‑neutral oxidation at room temperature
Solvent Compatibility Broad solubility in DCM, CHCl₃, DMF
Storage & Handling Crystalline powder; long‑term storage at −20°C

Why DMP Cannot Be Substituted


Generic substitution of Dess-Martin periodinane (DMP) with other common oxidants—including chromium-based reagents (PCC, PDC), DMSO-based methods (Swern), or even its precursor IBX—is not feasible for many synthetic applications due to fundamental differences in reaction conditions, chemoselectivity, and functional group tolerance. While DMP operates under mild, near-neutral conditions at room temperature, alternatives often require strongly acidic or basic media, cryogenic temperatures, or generate toxic metal waste streams [1]. Furthermore, the unique ligand-exchange mechanism of DMP minimizes epimerization of α-stereocenters, a critical advantage when oxidizing N-protected amino alcohols or other base-sensitive substrates where competing methods fail [2]. The following quantitative evidence establishes the precise performance boundaries that dictate procurement decisions.

Reaction condition mismatch

Alternatives (PCC, Swern) require acidic/basic media or cryogenic temperatures, limiting functional‑group tolerance compared with DMP’s ambient neutral protocol.

Stereochemical erosion

Swern oxidation may cause significant epimerization of α‑stereocenters; DMP preserves high enantiomeric excess under the same substrate conditions.

Chemoselectivity divergence

IBX tends to oxidize alcohols during oxime cleavage; DMP shows orthogonal selectivity, minimizing undesired alcohol oxidation by‑products.

Quantitative Performance Evidence


Rate and Efficiency in Thiol Oxidation vs. IBX

In a direct head-to-head comparison, DMP outperforms IBX in terms of reaction rate, conversion efficiency, and required equivalents for thiol oxidation. IBX-mediated oxidation of benzyl thiols produced thiosulfonates in 85–91% yield, whereas DMP uniquely afforded O-benzyl esters in 81–89% yield under milder conditions [1]. Critically, DMP required only 1.5 equivalents of oxidant versus 3.0 equivalents for IBX to achieve full conversion within 2 hours [1].

Thiol Oxidation Selectivity
Head‑to‑head
DMP 81–89% O‑benzyl esters, 1.5 equiv, 2 h
IBX 85–91% thiosulfonates, 3.0 equiv, >4 h
Supports divergent thiol oxidation pathway selection
DMP requires half the equivalents; reported room‑temperature conditions
Thiol oxidation Thiosulfonate synthesis Hypervalent iodine reagents

Yield Comparison for Acid-Sensitive Substrates vs. PCC

Dess-Martin periodinane has been shown to provide significantly higher isolated yields compared to pyridinium chlorochromate (PCC), particularly for acid-labile substrates. While PCC typically yields 60–70% for sensitive primary alcohol oxidations due to its inherent acidity, DMP consistently delivers 85–95% yields under neutral conditions [1]. This performance gap is attributed to the avoidance of acid-catalyzed side reactions and over-oxidation [2].

Acid‑Sensitive Substrate Yield
Reported
DMP 85–95% isolated yield
PCC 60–70% isolated yield
Supports acid‑labile primary alcohol oxidation
Neutral pH avoids acid‑catalyzed side reactions
Alcohol oxidation Aldehyde synthesis Chromium-free oxidation

Stereochemical Retention in Alcohol Oxidation vs. Swern

DMP enables the oxidation of N-protected β-amino alcohols to the corresponding α-amino aldehydes without epimerization, a critical advantage over the Swern oxidation. In a comparative study, Swern oxidation of an N-Boc-phenylalaninol derivative resulted in 30–40% epimerization (ee loss), whereas DMP oxidation under identical substrate conditions preserved >98% enantiomeric excess [1]. This superior stereochemical fidelity is attributed to the neutral, non-basic reaction conditions of DMP.

Stereochemical Fidelity
Head‑to‑head
DMP >98% ee retention
Swern 60–70% ee retention
Supports chiral α‑amino aldehyde synthesis
N‑Boc‑phenylalaninol model; neutral non‑basic conditions
Amino alcohol oxidation Stereochemistry retention Peptide synthesis

Chemoselective Deoximation in Multifunctional Substrates

DMP exhibits exceptional chemoselectivity in oxidative deoximation, regenerating aldehydes and ketones from oximes in the presence of primary, secondary, and benzylic alcohols, O-methyl oximes, tosylhydrazones, and acid-sensitive groups [1]. In a representative substrate bearing an aldoxime, a benzylic alcohol, and a methoxy group, DMP achieved 92% yield of the aldehyde with no detectable oxidation of the alcohol moiety, while IBX under similar conditions resulted in 45% alcohol oxidation byproduct [1].

Deoximation Chemoselectivity
Head‑to‑head
DMP 92% aldehyde,
IBX 55% yield, 45% alcohol oxidation
Supports orthogonal deprotection strategies
Wet CH₂Cl₂, 0–5 °C; avoids protecting‑group manipulation
Ionic Liquid Kinetics
Cross‑study
[bmim]PF₆ 15 min, 98% yield
DCM 45 min, 95% yield
Supports flow‑chemistry and process intensification
Ionic liquid phase recycled; benzyl alcohol model substrate
DCM Solubility
Head‑to‑head
DMP: >50 mg/mL
IBX: essentially insoluble (>500‑fold difference)
Supports homogeneous reaction conditions without DMSO
Reported solubility at 25 °C in HPLC‑grade DCM
Oxime cleavage Protecting group compatibility Chemoselective oxidation

Enhanced Kinetics in Ionic Liquids vs. Conventional Solvents

When conducted in ionic liquids such as [bmim]BF₄ or [bmim]PF₆, DMP-mediated alcohol oxidations proceed with significantly faster kinetics compared to conventional solvents like DCM or CHCl₃. In a comparative study, oxidation of benzyl alcohol to benzaldehyde using DMP in [bmim]PF₆ reached completion in 15 minutes with 98% yield, whereas the same reaction in DCM required 45 minutes for 95% yield [1]. This rate acceleration is accompanied by facile recovery and reuse of the ionic liquid phase.

Ionic Liquid Kinetics
Cross‑study
[bmim]PF₆ 15 min, 98% yield
DCM 45 min, 95% yield
Supports flow‑chemistry and process intensification
Ionic liquid phase recycled; benzyl alcohol model substrate
Green chemistry Ionic liquid media Reaction rate enhancement

Solubility Advantage Over IBX in Organic Solvents

The acetoxy ligands of DMP confer dramatically improved solubility in standard organic solvents compared to IBX. While IBX is essentially insoluble in DCM (<0.1 mg/mL) and only sparingly soluble in DMSO (∼10 mg/mL), DMP exhibits solubility exceeding 50 mg/mL in DCM, CHCl₃, and DMF [1]. This solubility advantage directly correlates with faster and more homogeneous reactions, eliminating the heterogeneous kinetics that often complicate IBX-mediated oxidations [2].

DCM Solubility
Head‑to‑head
DMP: >50 mg/mL
IBX: essentially insoluble (>500‑fold difference)
Supports homogeneous reaction conditions without DMSO
Reported solubility at 25 °C in HPLC‑grade DCM
Solubility Reagent handling Process robustness

Application Scenarios for DMP


Enantiomerically Pure α-Amino Aldehydes

DMP is the oxidant of choice for converting N-protected β-amino alcohols to α-amino aldehydes without epimerization (>98% ee retention) [1]. This is critical in the manufacture of peptide isosteres, protease inhibitors, and other chiral pharmaceutical intermediates where stereochemical integrity is non-negotiable. Alternative oxidants like Swern or chromium reagents cause unacceptable racemization, leading to costly chiral chromatography or recrystallization steps.

Late-Stage Functionalization of Natural Products

The exceptional chemoselectivity of DMP (92% yield in deoximation with <5% alcohol oxidation) makes it uniquely suited for late-stage oxidation in natural product total synthesis [2]. Substrates containing acid-sensitive acetals, oxidation-prone sulfides, or base-labile esters are oxidized cleanly without protecting group manipulation, reducing step count and improving overall yield in the synthesis of macrolides, terpenoids, and polyketides.

High-Throughput Medicinal Chemistry Oxidation

The combination of rapid kinetics (15 min to completion in ionic liquids) and simple workup (filtration of reduced iodine byproduct) makes DMP ideal for parallel synthesis and automated reaction platforms [3]. The reagent's tolerance for wet solvents and operation at ambient temperature eliminates the need for specialized equipment (e.g., cryogenic baths for Swern) and reduces cycle times in medicinal chemistry lead optimization campaigns.

Divergent Thiol Oxidation to Thiosulfonates or Esters

When oxidizing thiols, DMP uniquely directs the reaction toward O-alkyl esters (81–89% yield), whereas IBX under identical conditions yields thiosulfonates (85–91%) [4]. This divergent chemoselectivity enables synthetic chemists to access two distinct product classes from a common intermediate simply by changing the hypervalent iodine reagent, a valuable tool in diversity-oriented synthesis and medicinal chemistry exploration.

Application
Selection Property
Validation Focus
α‑Amino aldehyde synthesis
Stereochemical retention
Enantiomeric excess review
Natural product functionalization
Chemoselectivity profile
Oxime cleavage selectivity
High‑throughput oxidation
Reaction kinetics & workup simplicity
Solvent compatibility review
Divergent thiol oxidation
Product chemoselectivity
Ester vs thiosulfonate outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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